3,3'-Difluorobenzophenone
Overview
Description
3,3’-Difluorobenzophenone is an organic compound with the molecular formula C13H8F2O. It is a derivative of benzophenone, where two fluorine atoms are substituted at the 3 and 3’ positions of the benzene rings. This compound is known for its applications in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Difluorobenzophenone can be synthesized through various methods. One common approach involves the acylation reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 3,3’-Difluorobenzophenone may involve similar acylation reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3,3’-Difluorobenzophenone .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted benzophenones.
Reduction: 3,3’-Difluorobenzhydrol.
Oxidation: 3,3’-Difluorobenzoic acid.
Scientific Research Applications
3,3’-Difluorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its role in drug development, particularly in the treatment of cancer and diabetes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Difluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. Its effects are mediated through pathways involving the carbonyl group and the fluorine atoms, which influence its binding affinity and reactivity .
Comparison with Similar Compounds
- 4,4’-Difluorobenzophenone
- 4-Fluorobenzophenone
- 2,2’-Difluorobenzophenone
Comparison: 3,3’-Difluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which affects its chemical properties and reactivity. Compared to 4,4’-Difluorobenzophenone, it exhibits different substitution patterns and reactivity profiles. The presence of fluorine atoms at the 3 and 3’ positions enhances its stability and influences its interactions with other molecules.
Properties
IUPAC Name |
bis(3-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLBNGSWJBOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342185 | |
Record name | 3,3'-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-70-0 | |
Record name | 3,3′-Difluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Difluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,3'-difluorobenzophenone influence its ability to form anion radicals?
A: Research has shown that while mono- and di-fluorinated benzophenone derivatives readily form anion radicals under electrolytic conditions in specific solvent systems [], decafluorobenzophenone does not yield the expected anion radical []. This suggests that the presence and position of fluorine atoms on the benzophenone structure significantly impact the compound's electrochemical behavior and its ability to form stable radical species.
Q2: Can this compound be used as a starting material for synthesizing more complex molecules?
A: Yes, this compound serves as a key starting material in the multi-step synthesis of 3,3-bis(3-fluorophenyl)-[2,3-3H2]-1-propanamine hydrochloride ([3H2]-NPS 846·HCl) []. This compound, labeled with tritium, acts as a ligand for the NMDA receptor and is valuable in pharmacological research. This example illustrates the utility of this compound as a building block in organic synthesis.
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